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Compound of Interest

Compound Name:
2-Methyl-4,5,6,7-tetrahydro-1H-

indol-4-one

Cat. No.: B1588504 Get Quote

The 4,5,6,7-tetrahydro-1H-indol-4-one core is a recognized privileged scaffold in medicinal

chemistry. Its derivatives are key components in a range of biologically active compounds,

including the FDA-approved antipsychotic Molindone.[1] In the realm of oncology and cellular

signaling, this structural motif has garnered significant attention as a foundation for the

development of potent kinase inhibitors.[1] Protein kinases are crucial regulators of a vast

number of cellular processes, and their dysregulation is a hallmark of many diseases,

particularly cancer.[2] Consequently, they are a major class of therapeutic targets.

Derivatives of the tetrahydroindole scaffold have been identified as specific inhibitors of several

receptor tyrosine kinases, including those associated with VEGF-R, FGF-R, and PDGF-R

growth factor receptors.[3] Additionally, certain derivatives have shown cytotoxic activity

proposed to be mediated through the inhibition of cyclin-dependent kinase 9 (CDK9).[4]

This document serves as a comprehensive application note and protocol guide for the

systematic evaluation of novel compounds based on this scaffold, using 2-Methyl-4,5,6,7-
tetrahydro-1H-indol-4-one as a primary example. While direct evidence for this specific

compound's kinase inhibitory activity is not yet prevalent in public literature, its structural

similarity to known inhibitors makes it a compelling candidate for investigation. These protocols

are designed to provide a robust framework for determining its potential potency, selectivity,

and cellular activity.
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Compound Profile: 2-Methyl-4,5,6,7-tetrahydro-1H-
indol-4-one
A clear understanding of the test compound's fundamental properties is the first step in any

screening cascade.

Property Value Source

Molecular Formula C₉H₁₁NO PubChem[5]

Molecular Weight 149.19 g/mol PubChem[5]

IUPAC Name
2-methyl-1,5,6,7-

tetrahydroindol-4-one
PubChem[5]

CAS Number 35308-68-0 PubChem[5]

Proposed Initial Kinase Screening Panel
Based on the activity of structurally related compounds, a logical starting point for screening 2-
Methyl-4,5,6,7-tetrahydro-1H-indol-4-one would be a panel of kinases implicated in

angiogenesis and cell cycle control. This targeted approach is more cost-effective than a

broad-spectrum screen for initial validation.

Receptor Tyrosine Kinases (RTKs):

VEGF-R2 (KDR): A key mediator of angiogenesis.

FGF-R1: Involved in cell proliferation, differentiation, and angiogenesis.

PDGF-Rβ: Plays a significant role in cell growth and division.

Cyclin-Dependent Kinases (CDKs):

CDK9: A component of the positive transcription elongation factor b (P-TEFb), which

regulates transcription.
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The following protocols provide a step-by-step methodology for a comprehensive evaluation of

a novel compound's kinase inhibitory potential, from initial in vitro screening to cell-based

validation.

Protocol 1: In Vitro Kinase Inhibition Assay
(Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the

test compound against a specific protein kinase by measuring the amount of ADP produced,

which is directly proportional to kinase activity.[2]

Objective: To quantify the potency of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one against the

proposed kinase panel.

Materials:

Kinases of interest (VEGF-R2, FGF-R1, PDGF-Rβ, CDK9)

Specific kinase substrate peptides

ATP (Adenosine Triphosphate)

Test Compound: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Positive Control: Staurosporine (a non-selective kinase inhibitor)[2]

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[2]

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Methodology:
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Compound Preparation:

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response

curve, starting from 1 mM.[2]

Prepare a "no inhibitor" control using only DMSO.

Kinase Reaction Setup:

Prepare a kinase reaction mixture containing the specific kinase and its corresponding

substrate in the kinase assay buffer. The optimal concentrations should be determined

empirically based on the manufacturer's guidelines for each kinase.

In a 96-well plate, add 2.5 µL of each serially diluted test compound or DMSO control to

the appropriate wells.

Add 2.5 µL of the kinase solution to each well.

Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to

bind to the kinase before the reaction is initiated.

Initiation and Incubation:

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The

final ATP concentration should ideally be close to the Km for each specific kinase to

ensure accurate IC50 determination.

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to

ensure the reaction is within the linear range.

ADP Detection:

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and

depletes any remaining unconsumed ATP.[2]
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Add 20 µL of Kinase Detection Reagent to each well.

Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP,

which then drives a luciferase reaction, producing a luminescent signal.[2]

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the

inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g.,

GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Assay for Kinase Activity
Cell-based assays are critical for validating in vitro findings in a more physiologically relevant

context, providing insights into cell permeability, target engagement, and effects on

downstream signaling pathways.[6][7]

Objective: To assess the effect of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one on the viability

of cells whose proliferation is dependent on the activity of a target kinase.

Example Model: Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[6] It can be engineered to

express a specific constitutively active or growth factor-dependent kinase, making its survival

and proliferation dependent on that kinase's activity in the absence of IL-3. This creates a

powerful system for assessing the efficacy of a specific kinase inhibitor.[6][8]

Methodology:

Cell Culture:

Culture Ba/F3 cells stably transfected with the kinase of interest (e.g., a constitutively

active form of FGF-R1) in appropriate media supplemented with the required growth

factors (or without IL-3 if the expressed kinase drives proliferation).
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Assay Setup:

Seed the cells in a 96-well plate at a predetermined density.

Treat the cells with a serial dilution of the test compound. Include a vehicle control

(DMSO) and a positive control inhibitor.

Incubation:

Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

Viability Measurement:

Assess cell viability using a standard method such as the MTT assay or a luminescence-

based assay like CellTiter-Glo® (Promega), which measures intracellular ATP levels.

Data Analysis:

Plot cell viability against the logarithm of the inhibitor concentration and determine the

GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Target
Phosphorylation
Objective: To directly visualize the inhibition of a specific signaling pathway by assessing the

phosphorylation status of a kinase's downstream substrate.

Methodology:

Cell Treatment and Lysis:

Culture a relevant cell line (e.g., HUVEC for VEGF-R2) to ~80% confluency.

Starve the cells of serum for several hours to reduce basal signaling.

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
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Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (5-15

minutes) to activate the target kinase.

Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Separate equal amounts of protein from each sample on an SDS-PAGE gel.[9]

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with a primary antibody specific to the phosphorylated form of a

downstream target (e.g., phospho-Akt, phospho-ERK).

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detection and Analysis:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Strip the membrane and re-probe with an antibody for the total protein of the downstream

target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table to allow for easy

comparison of the compound's potency and selectivity.
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Table 1: Hypothetical Kinase Inhibition Profile of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Kinase Target In Vitro IC50 (nM) Cell-Based GI50 (nM)

VEGF-R2 Experimental Value Experimental Value

FGF-R1 Experimental Value Experimental Value

PDGF-Rβ Experimental Value Experimental Value

CDK9 Experimental Value Experimental Value

Control Kinase >10,000 N/A

Interpretation:

Potency: A low IC50/GI50 value indicates high potency.

Selectivity: A significant difference (ideally >100-fold) in IC50 values between the primary

target(s) and other kinases indicates selectivity.

Cellular Activity: A GI50 value close to the in vitro IC50 suggests good cell permeability and

target engagement. A large discrepancy may indicate poor permeability or off-target effects.

Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways, providing an

intuitive understanding of the experimental design and its context.
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Phase 1: In Vitro Screening

Phase 2: Cellular Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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